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Compound of Interest

Compound Name: Iprauntf2

Cat. No.: B3005505 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula,

synthesis, and catalytic applications of IPrAuNTf2, a highly effective and widely used

homogeneous gold(I) catalyst in modern organic synthesis.

Core Molecular Information
IPrAuNTf2 is the common abbreviation for the coordination compound [1,3-Bis(2,6-

diisopropylphenyl)imidazol-2-ylidene][bis(trifluoromethanesulfonyl)imide]gold(I). It is a colorless

to pale yellow solid known for its stability and efficacy in catalyzing a variety of organic

transformations, particularly those involving the activation of alkynes.

Molecular Structure and Properties
The structure of IPrAuNTf2 features a central gold(I) atom linearly coordinated to a bulky N-

heterocyclic carbene (NHC) ligand, specifically IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-

ylidene), and a non-coordinating bis(trifluoromethanesulfonyl)imide (NTf₂) anion. The sterically

demanding IPr ligand enhances the catalyst's stability and modulates its reactivity.
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Property Value

Full Chemical Name

[1,3-Bis(2,6-diisopropylphenyl)imidazol-2-

ylidene]

[bis(trifluoromethanesulfonyl)imide]gold(I)

Synonyms IPrAuNTf2

CAS Number 951776-24-2[1]

Molecular Formula C₂₉H₃₇AuF₆N₃O₄S₂[1]

Molecular Weight 866.71 g/mol [1]

Appearance Colorless to pale yellow solid[2]

Melting Point 202-287 °C (decomposition)[3]

Solubility
Soluble in organic solvents such as

dichloromethane, chloroform, and toluene.[2]

Experimental Protocols
Synthesis of IPrAuNTf2
A common and efficient method for the synthesis of IPrAuNTf2 involves a salt metathesis

reaction from the corresponding gold(I) chloride precursor, IPrAuCl.[4]

Materials:

IPrAuCl (1.0 eq)

Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (1.0 eq)

Dichloromethane (DCM)

Pentane

Celite

Procedure:
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To a solution of silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) in dichloromethane (DCM),

add an equimolar amount of IPrAuCl.

Stir the resulting mixture at room temperature for approximately 4 hours.

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the

precipitated silver chloride (AgCl).

Wash the Celite pad with additional dichloromethane to ensure complete recovery of the

product.

Combine the organic filtrates and reduce the solvent volume under reduced pressure.

Add pentane to the concentrated solution to induce the precipitation of a white solid.

Filter the solid and dry it under high vacuum to yield IPrAuNTf2.

Yield:

This procedure typically results in a high yield, with reported yields around 88%.

Catalytic Applications and Performance
IPrAuNTf2 is a premier catalyst for the electrophilic activation of alkynes, enabling a wide

range of nucleophilic additions and subsequent cyclizations. Its high efficacy allows for low

catalyst loadings under mild reaction conditions.

General Catalytic Cycle: Alkyne Hydrofunctionalization
The general mechanism for gold(I)-catalyzed alkyne hydrofunctionalization involves the

coordination of the alkyne to the cationic gold(I) center, which activates the alkyne for

nucleophilic attack. This is followed by protodeauration to release the product and regenerate

the active catalyst.
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Caption: General catalytic cycle for gold(I)-catalyzed alkyne hydrofunctionalization.

Quantitative Data: Catalyst Screening in Tandem
Cycloisomerization/Dimerization
IPrAuNTf2 has demonstrated superior performance compared to other gold catalysts in certain

transformations. In a study on the tandem cycloisomerization and dimerization of chiral

homopropargyl sulfonamides, various catalysts were screened, with IPrAuNTf2 providing the

highest yield.

Entry Catalyst Yield (%)

1 [PPh₃AuNTf₂] 70

2 [JohnphosAuNTf₂] 80

3 [tBu₃PAuNTf₂] 85

4 [IPrAuNTf₂] 92

5 [IPrAuCl]/AgNTf₂ 90

Data sourced from a study on the synthesis of enantioenriched pyrrolidines.
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This data highlights the significant influence of the N-heterocyclic carbene ligand on the

catalyst's activity, with the bulky and electron-donating IPr ligand proving optimal for this

specific transformation.

Logical Workflow: Catalyst Selection and
Application
The decision to use IPrAuNTf2 in a synthetic plan typically follows a logical progression based

on the desired transformation.
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Caption: Workflow for selecting IPrAuNTf2 as a catalyst in organic synthesis.
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Conclusion
IPrAuNTf2 stands as a robust and versatile catalyst in the field of organic chemistry. Its well-

defined structure, straightforward synthesis, and exceptional catalytic activity, particularly in the

activation of alkynes, make it an invaluable tool for the construction of complex molecular

architectures. The quantitative data consistently demonstrates its high performance, often

superior to other catalytic systems. This guide provides the core technical information required

for researchers and professionals to effectively understand and implement IPrAuNTf2 in their

synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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